molecular formula C22H21N3O B5696347 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine

1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine

Cat. No. B5696347
M. Wt: 343.4 g/mol
InChI Key: LWDVIWIOFSAYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine, also known as DAPP, is a novel compound that has attracted much attention in the scientific community due to its potential applications in various fields. DAPP is a piperazine derivative that exhibits unique chemical properties and has been found to possess several interesting biological activities. In

Mechanism of Action

The mechanism of action of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anticonvulsant effects. 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine has been found to exhibit several interesting biochemical and physiological effects. In addition to its inhibitory activity against enzymes and receptors, 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine has been shown to increase the expression of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively low solubility and stability, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine. One area of interest is the development of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine-based drugs for the treatment of neurological and psychiatric disorders such as depression, epilepsy, and Alzheimer's disease. Another area of research is the elucidation of the molecular mechanisms underlying the effects of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine, which may lead to the discovery of new drug targets and therapeutic strategies. Additionally, the synthesis and evaluation of new 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine derivatives with improved pharmacological properties may lead to the development of more effective and safer drugs.
Conclusion:
In conclusion, 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine is a novel compound with unique chemical properties and several interesting biological activities. Its potential applications in various fields make it an attractive target for research. The synthesis method of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine and its derivatives for the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine involves the reaction of 1,2-dihydroacenaphthylene with 4-(2-pyridinyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine can be improved by optimizing the reaction parameters such as temperature, time, and reactant concentration.

Scientific Research Applications

1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent inhibitory activity against several enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and the serotonin transporter. 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-4-(2-pyridinyl)piperazine has also been shown to possess significant anticonvulsant and antidepressant effects in animal models.

properties

IUPAC Name

1,2-dihydroacenaphthylen-5-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c26-22(25-14-12-24(13-15-25)20-6-1-2-11-23-20)19-10-9-17-8-7-16-4-3-5-18(19)21(16)17/h1-6,9-11H,7-8,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDVIWIOFSAYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydroacenaphthylen-5-yl[4-(pyridin-2-yl)piperazin-1-yl]methanone

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